7-Chloroheptanonitrile (CAS 22819-91-6): A Comprehensive Guide to Chemical Properties, Synthetic Utility, and Toxicity Profiling
7-Chloroheptanonitrile (CAS 22819-91-6): A Comprehensive Guide to Chemical Properties, Synthetic Utility, and Toxicity Profiling
Executive Summary
As drug development and materials science increasingly rely on bifunctional aliphatic linkers, 7-Chloroheptanonitrile (CAS: 22819-91-6) has emerged as a highly versatile intermediate. Featuring both a terminal electrophilic chloride and a synthetically malleable nitrile group, this seven-carbon aliphatic chain serves as a critical building block. This whitepaper provides an in-depth technical analysis of 7-chloroheptanonitrile, detailing its physicochemical properties, its behavior in Quantitative Structure-Activity Relationship (QSAR) toxicity models, and its application in advanced synthetic methodologies such as chemoselective cross-coupling and hypervalent iodine catalysis.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic environments and biological systems. 7-Chloroheptanonitrile acts as a highly lipophilic, flexible linker. The terminal nitrile provides a localized dipole and a single hydrogen-bond acceptor, while the aliphatic chain ensures high organic solubility.
Table 1: Physicochemical & Structural Properties [1]
| Property | Value | Relevance to Drug Development |
| Molecular Formula | C₇H₁₂ClN | Defines the 7-carbon spacer length. |
| Molecular Weight | 145.63 g/mol | Highly fragment-like; ideal for combinatorial libraries. |
| XLogP3-AA | 2.1 | Optimal lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area | 23.8 Ų | Low TPSA ensures high theoretical oral bioavailability. |
| Rotatable Bonds | 5 | Provides significant conformational flexibility as a linker. |
| Hydrogen Bond Acceptors | 1 (Nitrile) | Capable of specific kinase/receptor interactions. |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalties during target binding. |
Mechanistic Toxicology & QSAR Modeling
In the context of environmental toxicology and predictive drug safety, 7-chloroheptanonitrile is frequently utilized as a reference compound in QSAR studies, specifically in the Tetrahymena pyriformis population growth inhibition assay.
Causality of Toxicity: Unlike baseline narcotics that induce toxicity via simple membrane disruption, 7-chloroheptanonitrile acts via an electrophilic mechanism . The terminal primary chloride is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by endogenous cellular nucleophiles, such as the thiol groups of glutathione or the amine residues of critical proteins. This covalent adduct formation leads to macromolecular dysfunction and measurable growth inhibition [2].
Electrophilic toxicity mechanism of 7-chloroheptanonitrile in QSAR models.
Table 2: QSAR Toxicity Parameters (Tetrahymena pyriformis) [2]
| Parameter | Value | Mechanistic Implication |
| Assay Type | 40-h Population Growth Inhibition | Measures acute cellular toxicity and proliferation arrest. |
| Mechanism of Action | Electrophilic (Sₙ2 Alkylation) | Covalent binding to cellular macromolecules. |
| Experimental pIGC₅₀ | 0.29 log(L/mmol) | Indicates moderate toxicity, validating its use as a reactive intermediate. |
Synthetic Utility & Experimental Methodologies
The true value of 7-chloroheptanonitrile lies in its bifunctionality. The nitrile group can be hydrolyzed to amides/acids or reduced to primary amines, while the chloride can participate in cross-coupling. For example, the corresponding amide (7-chloroheptanamide) has been successfully utilized in hypervalent iodine-catalyzed Hofmann rearrangements using Oxone to yield terminal carbamates [3].
Below are self-validating protocols for the synthesis and downstream utilization of this compound.
Protocol 1: Biphasic Selective Cyanation to Synthesize 7-Chloroheptanonitrile
Objective: Synthesize 7-chloroheptanonitrile from 1-bromo-6-chlorohexane with high regioselectivity. Causality & Design: We utilize 1-bromo-6-chlorohexane because the bromide is a vastly superior leaving group compared to the chloride. To avoid the use of toxic, high-boiling polar aprotic solvents (like DMF), we employ a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB shuttles the water-soluble cyanide ion into the organic phase, allowing selective mono-cyanation while preventing over-reaction.
Step-by-Step Methodology:
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Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.
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Reagent Charging: Add 1-bromo-6-chlorohexane (50 mmol) to 100 mL of toluene. Add a solution of NaCN (55 mmol, 1.1 eq) dissolved in 50 mL of deionized water.
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Catalysis: Add TBAB (2.5 mmol, 5 mol%) to the biphasic mixture.
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Reaction: Heat the mixture to 80°C under vigorous stirring for 6 hours. Self-Validation: Monitor the organic phase via GC-MS; the reaction is complete when the starting material peak disappears, leaving a single product peak corresponding to the mono-nitrile.
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Workup: Cool to room temperature. Separate the organic layer, wash twice with water (50 mL) to remove residual cyanide, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield pure 7-chloroheptanonitrile.
Protocol 2: Chemoselective Organozinc Formation & Cross-Coupling
Objective: Functionalize the terminal chloride while perfectly tolerating the reactive nitrile group. Causality & Design: Standard Grignard or organolithium reagents will aggressively attack the nitrile group, leading to unwanted imines or ketones. By utilizing the Knochel protocol (Zn dust + LiCl), we generate a mild organozinc reagent. The addition of LiCl is critical; it solubilizes the organozinc species as it forms, continuously cleaning the zinc surface and drastically accelerating the insertion of zinc into the relatively unreactive alkyl chloride bond.
Step-by-Step Methodology:
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Activation: In an argon-flushed Schlenk flask, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMS-Cl (1 mol%) in anhydrous THF (10 mL) at 65°C for 15 minutes.
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Organozinc Formation: Cool to room temperature. Add a solution of LiCl (1.5 eq) in THF, followed by the dropwise addition of 7-chloroheptanonitrile (1.0 eq). Stir at 50°C for 12 hours. Self-Validation: Quench a small aliquot with iodine; GC-MS analysis of the alkyl iodide confirms the quantitative formation of the zincate.
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Cross-Coupling: Transfer the organozinc solution to a separate flask containing an aryl halide electrophile (0.8 eq) and a Pd(dppf)Cl₂ catalyst (2 mol%). Stir at 60°C for 4 hours.
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Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
Workflow for the synthesis and downstream cross-coupling of 7-chloroheptanonitrile.
Handling, Safety, & Storage Protocols
Due to its electrophilic nature, 7-chloroheptanonitrile must be handled with strict adherence to safety protocols.
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GHS Classification: Classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332) [1].
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PPE Requirements: Nitrile gloves (double-layered recommended due to high lipophilicity), chemical safety goggles, and a well-ventilated fume hood.
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Storage: Store in a tightly sealed, light-resistant container in a cool, dry environment (typically 2–8°C for long-term stability). Keep strictly isolated from strong oxidizing agents and strong bases, which can trigger unwanted hydrolysis of the nitrile or elimination of the chloride.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 89854, 7-Chloroheptane-1-nitrile." PubChem, 2025.[Link]
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Toropov, A. A., et al. "Structure–Toxicity Relationships for Aliphatic Compounds Based on Correlation Weighting of Local Graph Invariants." International Journal of Molecular Sciences, MDPI, 2003.[Link]
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Yoshimura, A., et al. "Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant." The Journal of Organic Chemistry, ACS Publications, 2012.[Link]
